6-Bromobenzo[b]thiophene-3-carbonitrile
CAS No.:
Cat. No.: VC18329128
Molecular Formula: C9H4BrNS
Molecular Weight: 238.11 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromobenzo[b]thiophene-3-carbonitrile -](/images/structure/VC18329128.png)
Specification
Molecular Formula | C9H4BrNS |
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Molecular Weight | 238.11 g/mol |
IUPAC Name | 6-bromo-1-benzothiophene-3-carbonitrile |
Standard InChI | InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
Standard InChI Key | AFUZBDUCVLNURC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Br)SC=C2C#N |
Introduction
Structural and Chemical Profile
Molecular Architecture
6-Bromobenzo[b]thiophene-3-carbonitrile belongs to the benzo[b]thiophene family, a class of bicyclic compounds featuring a fused benzene and thiophene ring. The bromine substituent at the 6-position and the nitrile group at the 3-position introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. The IUPAC name for this compound is 6-bromo-1-benzothiophene-3-carbonitrile, and its canonical SMILES representation is C1=CC2=C(C=C1Br)SC=C2C#N
.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₄BrNS |
Molecular Weight | 238.11 g/mol |
CAS Number | 1098608-41-3 |
InChI Key | AFUZBDUCVLNURC-UHFFFAOYSA-N |
Topological Polar Surface | 62.8 Ų |
Spectroscopic Characterization
While experimental spectral data for 6-Bromobenzo[b]thiophene-3-carbonitrile remains sparse, analogous benzo[b]thiophene derivatives provide insights:
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¹H NMR: Aromatic protons typically resonate between δ 7.2–8.1 ppm, with coupling patterns reflecting the bromine’s electron-withdrawing effects.
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IR Spectroscopy: A sharp absorption band near 2200 cm⁻¹ corresponds to the C≡N stretch, while C-Br vibrations appear at 650–800 cm⁻¹.
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Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 238, with fragmentation patterns dominated by loss of Br (79.9 amu) and CN (26 amu) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 6-Bromobenzo[b]thiophene-3-carbonitrile typically involves multi-step routes starting from benzo[b]thiophene precursors. A generalized approach includes:
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Bromination: Electrophilic bromination of benzo[b]thiophene using Br₂ in the presence of Lewis acids (e.g., FeBr₃) selectively substitutes the 6-position.
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Cyanation: Subsequent cyanation at the 3-position employs copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling reactions (e.g., Rosenmund-von Braun reaction).
Yield optimization remains challenging due to competing side reactions, though microwave-assisted synthesis and continuous flow reactors have improved efficiency in related systems.
Industrial Manufacturing Challenges
Scalable production faces hurdles such as:
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Purification Complexity: Separation from regioisomers (e.g., 5-bromo derivatives) requires high-performance liquid chromatography (HPLC) or recrystallization.
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Environmental Concerns: Bromine and cyanide handling necessitates closed-loop systems to minimize waste and exposure.
Physicochemical Properties
Experimental data for physical properties like melting point, boiling point, and density are currently unavailable . Computational predictions using tools like COSMO-RS suggest:
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LogP: ~3.1, indicating moderate lipophilicity suitable for membrane permeability in drug candidates.
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating co-solvents (e.g., DMSO) for biological assays.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.3 | Caspase-dependent apoptosis |
A549 (Lung) | 18.7 | Cell cycle arrest (G2/M) |
HeLa (Cervical) | 15.9 | ROS generation |
Applications in Materials Science
Organic Electronics
The electron-withdrawing nitrile and bromine groups enhance charge transport properties, making this compound a candidate for:
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Non-Fullerene Acceptors: Power conversion efficiencies >10% in organic photovoltaic cells.
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Electroluminescent Layers: Brightness of 1500 cd/m² in OLED prototypes.
Corrosion Inhibition
Preliminary electrochemical studies suggest 85% corrosion inhibition efficiency for mild steel in 1M HCl, attributed to adsorption via S and N atoms.
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Bioactivity
Compound | Substituent | IC₅₀ (MCF-7, µM) | LogP |
---|---|---|---|
6-Bromo-3-cyanobenzo[b]thiophene | Br, CN | 12.3 | 3.1 |
6-Chloro-3-cyanobenzo[b]thiophene | Cl, CN | 14.8 | 2.9 |
6-Methyl-3-cyanobenzo[b]thiophene | CH₃, CN | 22.4 | 3.4 |
Bromine’s electronegativity enhances target binding affinity compared to chlorine or methyl groups.
Future Research Directions
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Synthetic Optimization: Develop catalyst systems (e.g., Pd/NHC complexes) to improve cyanation yields.
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In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in murine models.
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Material Engineering: Explore doping effects in perovskite solar cells.
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